molecular formula C6H12OS B1585818 S-tert-Butyl thioacetate CAS No. 999-90-6

S-tert-Butyl thioacetate

Cat. No.: B1585818
CAS No.: 999-90-6
M. Wt: 132.23 g/mol
InChI Key: PJFHXBBYLAVSLJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-tert-Butyl thioacetate is a thioester . Thioesters are known to play a crucial role in various biochemical reactions, including the synthesis of bioactive compounds, creation of innovative catalysts, and exploration of enzyme-catalyzed reactions . .

Mode of Action

The mode of action of this compound is primarily through its role as a thioester . Thioesters are known to participate in acylation reactions, particularly in the synthesis of thioacids . They can react with a broad range of substrates, leading to the formation of various products .

Biochemical Pathways

This compound, as a thioester, is involved in the C-S bond formation, a crucial step in the synthesis of thioesters and thioacids . This process is part of a larger biochemical pathway known as thiolation, which involves the acylation of thiols . The downstream effects of these reactions can lead to the synthesis of a wide variety of bioactive compounds .

Pharmacokinetics

As a thioester, it is expected to have certain chemical properties such as a boiling point of 135-136 °c and a density of 0927 g/mL at 25 °C .

Result of Action

The result of the action of this compound is the formation of various products through its role as a thioester in acylation reactions . These products can include a wide variety of bioactive compounds, depending on the specific substrates involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other substances in the reaction environment . Additionally, its stability may be influenced by factors such as temperature and pH . .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-tert-Butyl thioacetate can be synthesized through the acylation of thiols. One efficient method involves the use of water as a solvent, where the thioacetate anion acts as a nucleophile in nucleophilic displacement reactions . The reactions are carried out under pH control using potassium carbonate as a mild base to prevent the decomposition of mesylate starting materials .

Industrial Production Methods: In an industrial setting, this compound can be purified by dissolving it in chloroform (ethanol-free), followed by washing with water, 10% sulfuric acid, saturated aqueous sodium bicarbonate, and water again. The solution is then dried over Drierite and anhydrous potassium carbonate before being fractionated under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: S-tert-Butyl thioacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with this compound under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Thioesters and other substituted products.

Scientific Research Applications

S-tert-Butyl thioacetate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl thioacetate
  • Methyl thioacetate
  • Isopropyl thioacetate

Comparison: S-tert-Butyl thioacetate is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity compared to other thioacetates. This steric effect can enhance the compound’s stability and selectivity in certain reactions, making it a preferred choice in specific synthetic applications .

Properties

IUPAC Name

S-tert-butyl ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5(7)8-6(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHXBBYLAVSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50244290
Record name t-Butyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

999-90-6
Record name t-Butyl thiolacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name t-Butyl thiolacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50244290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-tert-Butyl thioacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of S-tert-Butyl thioacetate in the synthesis of quinoline-2,5,8(1H)-triones?

A1: this compound acts as an acylating agent in this synthesis []. It reacts with 2,5-dimethoxyaniline in a Knorr cyclization reaction, ultimately leading to the formation of quinoline-2,5,8(1H)-triones. The S-tert-butyl group serves as a good leaving group, facilitating the cyclization process.

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